molecular formula C10H16N2OS B14499064 2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide CAS No. 63169-62-0

2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide

Cat. No.: B14499064
CAS No.: 63169-62-0
M. Wt: 212.31 g/mol
InChI Key: JBTNYAFVVDGTMF-UHFFFAOYSA-N
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Description

2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Chemical Reactions Analysis

2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties.

    Medicine: Thiazole-based compounds have been investigated for their neuroprotective, anti-inflammatory, and analgesic effects.

    Industry: Thiazole derivatives are used in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, they may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways . The exact mechanism of action for this compound would depend on its specific structure and the biological system being studied.

Comparison with Similar Compounds

2-Methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Tiazofurin: An antineoplastic drug used in cancer therapy.

What sets this compound apart is its unique structure, which may confer distinct biological activities and potential applications

Properties

CAS No.

63169-62-0

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

2-methyl-N-(3-methyl-1,2-thiazol-5-yl)pentanamide

InChI

InChI=1S/C10H16N2OS/c1-4-5-7(2)10(13)11-9-6-8(3)12-14-9/h6-7H,4-5H2,1-3H3,(H,11,13)

InChI Key

JBTNYAFVVDGTMF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NC1=CC(=NS1)C

Origin of Product

United States

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